Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride is a synthetic organic compound with a unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride typically involves the construction of the spirocyclic scaffold through a series of ring-closing reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic core . The reaction conditions often require the use of strong bases or acids to facilitate the ring closure and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the design of peptidomimetic drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a rigid conformation, which can enhance binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
- 2-azaspiro[3.3]heptane-6-carboxylic acid
- Ethyl 6-oxospiro[3.3]heptane-2-carboxylate
- tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets .
Properties
Molecular Formula |
C11H19ClFNO2 |
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Molecular Weight |
251.72 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H18FNO2.ClH/c1-2-15-9(14)11(7-13)5-10(6-11)3-8(12)4-10;/h8H,2-7,13H2,1H3;1H |
InChI Key |
FGKNAULHEKUMGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(C2)F)CN.Cl |
Origin of Product |
United States |
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